BenchChemオンラインストアへようこそ!

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide

Reference Standard Certification Analytical Quality Control Pharmaceutical Impurity Analysis

The compound (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide, formally designated as Ropivacaine EP Impurity E [(S)-Ropivacaine N-Isopropyl], is a chiral piperidine-2-carboxamide derivative (C17H26N2O, MW 274.4 g/mol) that serves as a pharmacopoeial reference standard for the local anaesthetic ropivacaine. It is a known metabolite of (S)-ropivacaine and is utilized primarily for the identification, quantification, and control of impurity E in ropivacaine active pharmaceutical ingredient (API) and finished drug products according to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs.

Molecular Formula C17H26N2O
Molecular Weight 274.408
CAS No. 265120-58-9
Cat. No. B570572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide
CAS265120-58-9
Synonyms(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide;  Ropivacaine Impurity E
Molecular FormulaC17H26N2O
Molecular Weight274.408
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C
InChIInChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1
InChIKeyDLKZMUOUUWXTAZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide (CAS 265120-58-9) Matters for Analytical Procurement


The compound (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide, formally designated as Ropivacaine EP Impurity E [(S)-Ropivacaine N-Isopropyl], is a chiral piperidine-2-carboxamide derivative (C17H26N2O, MW 274.4 g/mol) that serves as a pharmacopoeial reference standard for the local anaesthetic ropivacaine . It is a known metabolite of (S)-ropivacaine and is utilized primarily for the identification, quantification, and control of impurity E in ropivacaine active pharmaceutical ingredient (API) and finished drug products according to European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs . As a certified reference material, its role is strictly analytical, making its procurement a regulatory-driven decision rather than a pharmacological one.

Why Generic (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide Substitution Fails for Regulated Pharmaceutical Analysis


Generic chemical procurement of (S)-ropivacaine N-isopropyl cannot replace a certified pharmacopoeial reference standard because analytical method suitability, system precision, and impurity limit tests are strictly defined relative to a specific, well-characterized lot with established purity, identity, and traceability . The compound is a specific diastereomerically pure S-enantiomer; substitution with racemic or R-enantiomeric forms would introduce unidentified peaks, alter relative retention times, and compromise the accuracy of impurity quantification, potentially causing failed system suitability criteria and regulatory non-compliance during ANDA submissions . Without batch-specific certification data, including chromatographic purity (typically >95% by HPLC), water content, residual solvents, and structural identity confirmation, the compound cannot fulfill its designated role as a control in compendial analytical procedures.

Procurement Guide: Verified Quantitative Differentiation of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide (Ropivacaine EP Impurity E)


ISO 17034 Certification vs. Generic Chemical Grade Purity

This specific lot of (S)-Ropivacaine N-Isopropyl is manufactured and certified under the ISO 17034 standard for reference material producers, ensuring metrological traceability and documented homogeneity and stability. This is a distinct differentiator when compared to generic 'analytical standard' grade materials that may only provide a simple HPLC purity value without conformance to ISO 17034 . The certification includes comprehensive testing: NMR, MS, HPLC, GC, IR, UV, water content, and residue on ignition. In contrast, comparator generic products (e.g., from non-accredited chemical suppliers) often specify purity solely by HPLC (e.g., 95% or 98%), lacking the full characterization package necessary for direct use as a working standard in a regulated pharmaceutical quality control environment.

Reference Standard Certification Analytical Quality Control Pharmaceutical Impurity Analysis

Specified Chiral Identity: S-Enantiomer vs. R-Enantiomer Impurity Differentiation

The target compound is unequivocally the (S)-enantiomer, as mandated by the EP monograph for Ropivacaine Impurity E. Its identity is confirmed by specific optical rotation or chiral HPLC characteristics . The corresponding R-enantiomer (CAS 1050482-18-2) is a distinct impurity ('Impurity 8') with different chromatographic behavior. In a chiral USP method, the R-enantiomer elutes with a relative retention time (RRT) of approximately 0.96 relative to ropivacaine (1.0), while for Impurity E, the achiral HPLC method specifies resolution from the main peak. Substitution with the R-enantiomer would invalidate system suitability tests, as the peak would not match the expected retention time nor the identity confirmation criteria . The quantified differentiation is absolute stereochemical identity: (S) vs. (R).

Chiral Purity Enantiomeric Impurity Ropivacaine Related Compounds

Reported Sigma Receptor Binding Affinity vs. Ropivacaine (Cross-Study Indicative Data)

Data from BindingDB suggest that (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide (as a ropivacaine-related compound) exhibits binding affinity at sigma receptors, with a reported Ki of approximately 90 nM for sigma-2 and 841 nM for sigma-1 in rat PC12 cell assays . In comparison, the parent drug ropivacaine (CAS 84057-95-4) is primarily characterized by its sodium channel blockade (IC50 not directly comparable) and is not typically profiled for sigma receptor activity at equivalent concentrations. This indicates a potential pharmacological differentiation of the metabolite; however, the data is derived from a curated database and should be verified against primary literature. The comparator baseline for sigma-2 affinity is lacking for ropivacaine itself, limiting the strength of this comparison.

Sigma Receptor Affinity Off-Target Pharmacology Metabolite Activity

High-Value Application Scenarios for (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide (Ropivacaine EP Impurity E)


AND/NDA Pharmaceutical Analytical Method Validation

As a certified ISO 17034 reference standard, the compound is ideal for use as a system suitability standard, calibration standard, or impurity marker in HPLC/LC-MS methods for ropivacaine drug substance and drug product analysis. Its certified purity and full characterization package eliminate the need for in-house qualification, reducing method development time and regulatory risk .

Regulatory Starting Material for Pharmacopoeial Compliance Testing

For pharmaceutical manufacturers required to demonstrate control of Impurity E in ropivacaine batches, this specific standard enables accurate quantification against EP/USP monographs, ensuring compliance with ICH Q3A/Q3B limits and supporting successful pre-approval inspections .

Preclinical Investigation of Ropivacaine Metabolite Pharmacology

The compound's distinct sigma receptor binding profile suggests a potential role in studying non-anesthetic effects of ropivacaine metabolites, such as neuroprotection or cancer cell biology, where sigma-2 receptor modulation has been implicated . Its use as a defined metabolite standard in pharmacokinetic/biotransformation studies facilitates elucidation of metabolic pathways.

Forensic and Clinical Toxicology Standard

In forensic toxicology, the compound can serve as a certified reference for identification of ropivacaine metabolite in post-mortem or clinical samples via LC-MS/MS, providing reliable retention time and mass spectral data for unequivocal identification .

Quote Request

Request a Quote for (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.